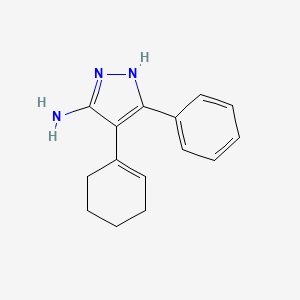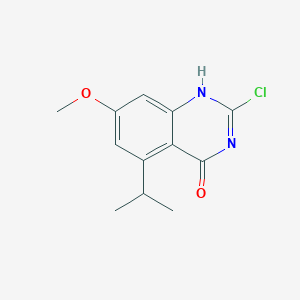
6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in this compound can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid or its derivatives.
Cyclization: The anthranilic acid derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Halogenation: Bromination and chlorination are carried out using bromine and chlorine sources under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinazolinone core or the halogen substituents, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce a wide range of functional groups.
科学的研究の応用
6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms due to its unique chemical properties.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2(1H)-Quinazolinone, 6-bromo-5-chloro-: Lacks the methoxy group, which can affect its chemical and biological properties.
2(1H)-Quinazolinone, 6-bromo-8-methoxy-: Lacks the chlorine atom, leading to differences in reactivity and biological activity.
2(1H)-Quinazolinone, 5-chloro-8-methoxy-: Lacks the bromine atom, which can influence its overall properties.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 6-bromo-5-chloro-8-methoxyquinazolin-2(1H)-one makes it distinct from other quinazolinone derivatives
特性
IUPAC Name |
6-bromo-5-chloro-8-methoxy-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-6-2-5(10)7(11)4-3-12-9(14)13-8(4)6/h2-3H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLONWAVRFIISAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1NC(=O)N=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8133320.png)
![9-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8133324.png)
![6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8133325.png)



